molecular formula C16H12N2O2 B14009284 N-(2-Hydroxyquinolin-3-yl)benzenecarboximidic acid CAS No. 6635-81-0

N-(2-Hydroxyquinolin-3-yl)benzenecarboximidic acid

Cat. No.: B14009284
CAS No.: 6635-81-0
M. Wt: 264.28 g/mol
InChI Key: FABUPSYJJGHOEN-UHFFFAOYSA-N
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Description

BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)-: is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, due to their biological activities. This particular compound features a quinoline moiety, which is a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- typically involves the reaction of 2-oxo-1,2-dihydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs .

Scientific Research Applications

Chemistry: In chemistry, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties. It has shown promise in inhibiting the growth of certain bacterial strains, making it a candidate for further research in antimicrobial drug development .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. Its structure allows it to interact with various biological targets, potentially leading to the development of new drugs for treating diseases such as cancer and infections .

Industry: In the industrial sector, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- involves its interaction with specific molecular targets in biological systems. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical cellular processes, further contributing to its biological effects .

Comparison with Similar Compounds

  • 2,3-Dimethoxybenzamide
  • 3-Acetoxy-2-methylbenzamide
  • N-(2,3-Dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide

Comparison: Compared to these similar compounds, BENZAMIDE,N-(1,2-DIHYDRO-2-OXO-3-QUINOLINYL)- stands out due to its unique quinoline structure. This structure imparts distinct chemical and biological properties, making it more versatile in various applications. For instance, its ability to intercalate with DNA is a feature not commonly observed in the other benzamide derivatives .

Properties

CAS No.

6635-81-0

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

N-(2-oxo-1H-quinolin-3-yl)benzamide

InChI

InChI=1S/C16H12N2O2/c19-15(11-6-2-1-3-7-11)18-14-10-12-8-4-5-9-13(12)17-16(14)20/h1-10H,(H,17,20)(H,18,19)

InChI Key

FABUPSYJJGHOEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC3=CC=CC=C3NC2=O

Origin of Product

United States

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